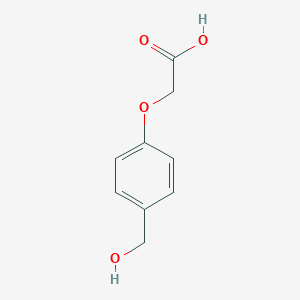

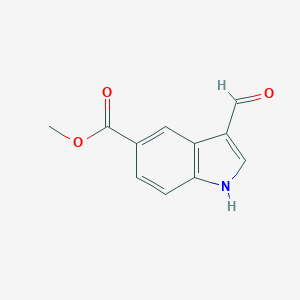

methyl 3-formyl-1H-indole-5-carboxylate

Vue d'ensemble

Description

Methyl 3-formyl-1H-indole-5-carboxylate (MFC) is a small molecule that has been extensively studied in recent years due to its potential applications in various fields. It is a derivative of indole, a heterocyclic aromatic compound that is found in many natural products. MFC has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-cancer, and anti-microbial effects. The synthesis of MFC is relatively simple and can be accomplished using a variety of methods. In addition, MFC has been found to be useful in laboratory experiments due to its low cost and ease of handling.

Applications De Recherche Scientifique

Anticancer Immunomodulators

This compound serves as a reactant for the synthesis of tryptophan dioxygenase inhibitors, which have potential as anticancer immunomodulators. These inhibitors can modulate the immune system to recognize and destroy cancer cells .

Antifungal Agents

Methyl 3-formyl-1H-indole-5-carboxylate is used in the enantioselective preparation of antifungal agents. These agents are crucial in combating fungal infections, which can be particularly challenging to treat .

BACE-1 Inhibitors

The compound is also a reactant for synthesizing indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1, an enzyme involved in the production of amyloid-beta peptides implicated in Alzheimer’s disease .

Nitric Oxide Synthase Inhibitors

It acts as an inhibitor of nitric oxide synthase (nNOS), which is significant in various physiological processes including vasodilation, neurotransmission, and immune response .

Antitumor Agents

Methyl 3-formyl-1H-indole-5-carboxylate derivatives are investigated as inhibitors of the C-terminal domain of RNA polymerase II, serving as potential antitumor agents .

Kinase Inhibitors

Lastly, this compound is used to create kinase insert domain receptor (KDR) inhibitors. KDR plays a role in angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is a critical process in cancer progression .

Each application represents a unique field where methyl 3-formyl-1H-indole-5-carboxylate contributes significantly to scientific research and potential therapeutic interventions.

MilliporeSigma - Reactant for synthesis ChemicalBook - Methyl indole-3-carboxylate

Mécanisme D'action

Target of Action

Methyl 3-formyl-1H-indole-5-carboxylate is an indole derivative . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, causing changes that can lead to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad biological activities of indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Propriétés

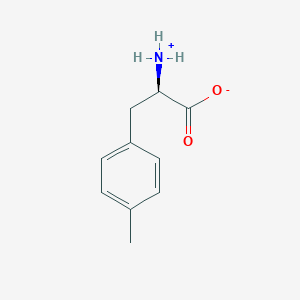

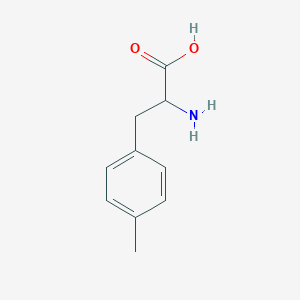

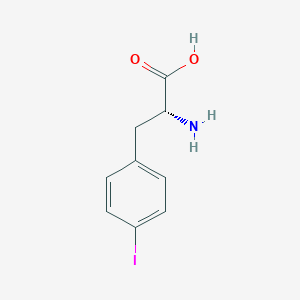

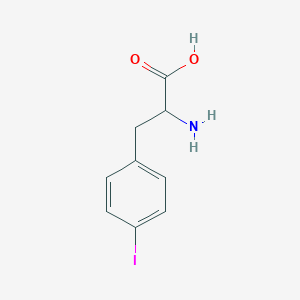

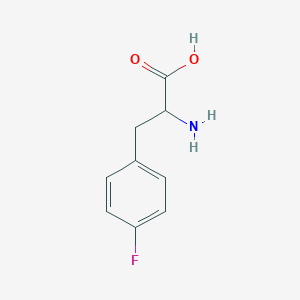

IUPAC Name |

methyl 3-formyl-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-9(4-7)8(6-13)5-12-10/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLRSYDAOVKFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599015 | |

| Record name | Methyl 3-formyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-formyl-1H-indole-5-carboxylate | |

CAS RN |

197506-83-5 | |

| Record name | Methyl 3-formyl-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.